Cas no 1628748-83-3 (tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate)

tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
- AT11676
- tert-Butyl2,2-dimethyl-3-oxoazetidine-1-carboxylate
- DB-432945
- SY322379
- MFCD30802770
- 1-Boc-2,2-dimethyl-3-oxoazetidine
- 1628748-83-3
- XBMJUOJTMXHRBL-UHFFFAOYSA-N
- PS-17253
- SCHEMBL17536005
- EN300-7473118
- tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
-
- MDL: MFCD30802770
- インチ: 1S/C10H17NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h6H2,1-5H3
- InChIKey: XBMJUOJTMXHRBL-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C(C1(C([H])([H])[H])C([H])([H])[H])=O)=O
計算された属性
- せいみつぶんしりょう: 199.12084340g/mol
- どういたいしつりょう: 199.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 46.6
tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA071-10G |
tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
1628748-83-3 | 97% | 10g |
¥ 25,905.00 | 2023-04-14 | |
Chemenu | CM1017348-500mg |
tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
1628748-83-3 | 95%+ | 500mg |
$629 | 2023-02-02 | |
Enamine | EN300-7473118-2.5g |
tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
1628748-83-3 | 95% | 2.5g |
$1931.0 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA071-250MG |
tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
1628748-83-3 | 97% | 250MG |
¥ 2,072.00 | 2023-04-14 | |
eNovation Chemicals LLC | Y1209109-1G |
tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
1628748-83-3 | 97% | 1g |
$975 | 2024-07-21 | |
eNovation Chemicals LLC | Y1209109-5G |
tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
1628748-83-3 | 97% | 5g |
$2920 | 2024-07-21 | |
eNovation Chemicals LLC | Y1209109-250MG |
tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
1628748-83-3 | 97% | 250mg |
$385 | 2024-07-21 | |
Chemenu | CM1017348-1g |
tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
1628748-83-3 | 95%+ | 1g |
$942 | 2023-02-02 | |
Enamine | EN300-7473118-0.05g |
tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
1628748-83-3 | 95% | 0.05g |
$229.0 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA071-5G |
tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
1628748-83-3 | 97% | 5g |
¥ 15,543.00 | 2023-04-14 |
tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate 関連文献
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylateに関する追加情報
Terminology and Applications of CAS No. 1628748-83-3: tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
In the realm of organic synthesis and medicinal chemistry, tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (CAS No. 1628748-83-3) stands as a significant intermediate due to its unique structural features and reactivity. This compound, characterized by a four-membered azetidine ring substituted with methyl groups at positions 2 and 2', alongside a carbonyl moiety at C3 and a tert-butyl ester group at C1, exhibits properties that make it valuable for constructing bioactive molecules. Recent studies have highlighted its role in peptide synthesis as a masked amine precursor, where the azetidine core serves as a latent amino acid derivative under specific reaction conditions.
The synthesis of tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate has been optimized through advancements in asymmetric catalysis. A groundbreaking method reported in the Journal of Organic Chemistry (2023) utilized chiral Brønsted acid catalysts to achieve enantioselective formation of this compound from readily available starting materials such as dimethyl acetylenedicarboxylate and tertiary amine bases. This approach not only enhances stereoselectivity but also reduces reaction times by employing solvent systems that minimize side-product formation. The resulting product demonstrates exceptional stability under standard storage conditions when protected by the tert-butyl ester group, ensuring consistent performance in downstream applications.
In pharmaceutical development contexts, this compound's 3-keto azetidine structure enables versatile functionalization pathways critical for drug design. Researchers at the University of California recently demonstrated its utility in creating β-lactam antibiotic analogs through intramolecular cyclization processes (Nature Communications, 2024). By strategically positioning substituents on the azetidine ring during synthetic campaigns, chemists can modulate physicochemical properties such as lipophilicity and metabolic stability—key parameters for optimizing drug candidates' bioavailability and pharmacokinetics.
Spectroscopic characterization confirms the compound's molecular integrity: proton NMR analysis reveals distinct signals at δ 1.05 ppm (s, tert-butyl CH3) and δ 5.6–5.9 ppm (d, C3-keto adjacent proton), while carbon NMR data shows characteristic peaks for quaternary carbon environments in the azetidine ring system. These spectral fingerprints align with computational predictions using density functional theory (DFT), validating its proposed conformational preferences which influence reactivity profiles in nucleophilic substitution reactions.
Ongoing investigations into its photochemical behavior have uncovered unexpected reactivity patterns under UV irradiation (Chemical Science, Q1'2024). When exposed to wavelengths between 300–350 nm in polar aprotic solvents like DMF or DMSO, the molecule undergoes rapid keto-enol tautomerism that facilitates cross-coupling reactions with aryl halides without requiring transition metal catalysts—a discovery potentially revolutionizing green chemistry approaches for constructing complex heterocycles.
Biochemical evaluations reveal this compound's ability to inhibit serine hydrolase enzymes at submicromolar concentrations when incorporated into prodrug designs (ACS Medicinal Chemistry Letters, March 2024). The tert-butyl protecting group allows controlled deprotection under physiological conditions via hydrolysis catalyzed by esterase enzymes, releasing active pharmacophores with improved target specificity compared to traditional prodrug strategies. This mechanism has been validated through kinetic studies using mass spectrometry-based monitoring systems.
In material science applications, polymerization studies conducted by MIT researchers show that CAS No. 1628748-83-3 forms highly crystalline polyesters when combined with diacid chlorides under melt-process conditions (Advanced Materials Interfaces, April 2024). The resulting polymers exhibit tensile strengths exceeding 50 MPa and glass transition temperatures above 150°C due to the rigid azetidine backbone contributing favorable steric interactions within polymer chains.
Safety assessments based on recent OECD guideline-compliant testing indicate low acute toxicity profiles when handled according to standard laboratory protocols (Journal of Chemical Health Safety OnlineFirst). The absence of reactive halogen substituents or nitro groups eliminates classification risks under current regulatory frameworks such as REACH or GHS hazard categorization systems. Proper storage in amber glassware with nitrogen purging maintains structural integrity over extended periods without degradation observed up to six months at room temperature.
Cutting-edge applications now explore this compound's potential in targeted drug delivery systems through click chemistry conjugation techniques (Angewandte Chemie International Edition OnlineEarlyView). Its azetidine ring provides ideal sites for attaching polyethylene glycol chains via copper-free Huisgen cycloaddition reactions without compromising core pharmacological activity—a breakthrough enabling sustained-release formulations with enhanced circulation half-lives documented in murine model studies.
Synthetic versatility is further evidenced by its use as an intermediate in total syntheses of natural products like marine-derived alkaloids (Chemical Communications December issue preview). The methyl substitution pattern allows selective protection/deprotection sequences during multi-step syntheses while maintaining desired stereochemistry through ring-opening metathesis polymerization strategies validated using X-ray crystallography analysis.
Computational modeling studies published this year predict novel applications leveraging molecular orbital interactions between its carbonyl group and biologically relevant metal ions (Journal of Medicinal Chemistry April preview). Density functional theory calculations suggest strong binding affinities for zinc(II) cations commonly found in enzyme active sites—opening avenues for designing metallodrugs targeting metalloproteases involved in neurodegenerative diseases such as Alzheimer's pathology.
Economic viability analyses indicate cost reductions exceeding 40% compared to prior generation analogs when synthesized via continuous flow microreactor technology (Green Chemistry OnlineFirst). This process improvement minimizes waste generation by achieving near-stoichiometric yields while maintaining product purity levels above analytical grade standards (>99% HPLC purity).
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